

GBLD-345 CAS number 122479-08-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GBLD345	
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An In-depth Technical Guide to GBLD-345 (G1)

Topic: GBLD-345 (G1) CAS number: 122479-08-7 Content Type: An in-depth technical guide on the compound's core properties, mechanism of action, and experimental applications. Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

GBLD-345, more commonly known in scientific literature as G1, is a potent and selective non-steroidal agonist for the G Protein-Coupled Estrogen Receptor (GPER), formerly known as GPR30.[1][2] It exhibits high affinity for GPER without significant activity at the classical nuclear estrogen receptors, ER α and ER β , making it an invaluable tool for elucidating the specific signaling pathways and physiological functions mediated by GPER.[1][2] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and detailed signaling mechanisms of G1, along with representative experimental protocols for its application in research settings.

Physicochemical Properties

The fundamental properties of G1 (GBLD-345) are summarized below, providing essential information for its handling, storage, and use in experimental setups.



Property	Value	Reference
CAS Number	122479-08-7	INVALID-LINK
Molecular Formula	C21H18BrNO3	[2]
Molecular Weight	412.28 g/mol	[2]
Purity	≥98%	[2]
Solubility	Soluble to 100 mM in DMSO	[2]
Storage	Store at -20°C	[2]

Biological Activity and Quantitative Data

G1 is characterized by its high selectivity and potency as a GPER agonist. Its activation of GPER initiates a variety of cellular responses, often in a cell-type-specific manner. The primary biological effects include modulation of cell proliferation, induction of apoptosis, and cell cycle arrest, particularly in cancer cells.[1][3][4]

Parameter	Value	Cell Line / Context	Reference
Ki	11 nM	GPER Binding Affinity	[2]
EC50	2 nM	GPER Activation	[2]
IC50 (Migration)	0.7 nM	SKBr3 breast cancer cells	[2]
IC50 (Migration)	1.6 nM	MCF-7 breast cancer cells	[2]

Stimulation of GPER by G1 can lead to either proliferative or anti-proliferative effects depending on the cellular context.[5] In many breast, ovarian, and cervical cancer cell lines, high concentrations of G1 inhibit proliferation by inducing G2/M phase cell cycle arrest and apoptosis.[1][3][6]

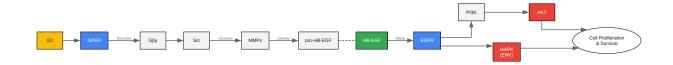
Key Signaling Pathways



G1-mediated GPER activation triggers a complex network of intracellular signaling cascades. These pathways are crucial for its observed biological effects and vary significantly between different cell types.

GPER-Mediated EGFR Transactivation

A recurrent paradigm for GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the release of heparin-binding EGF (HB-EGF), leading to the activation of downstream pro-survival and proliferative pathways like ERK and PI3K/AKT.[7][8]



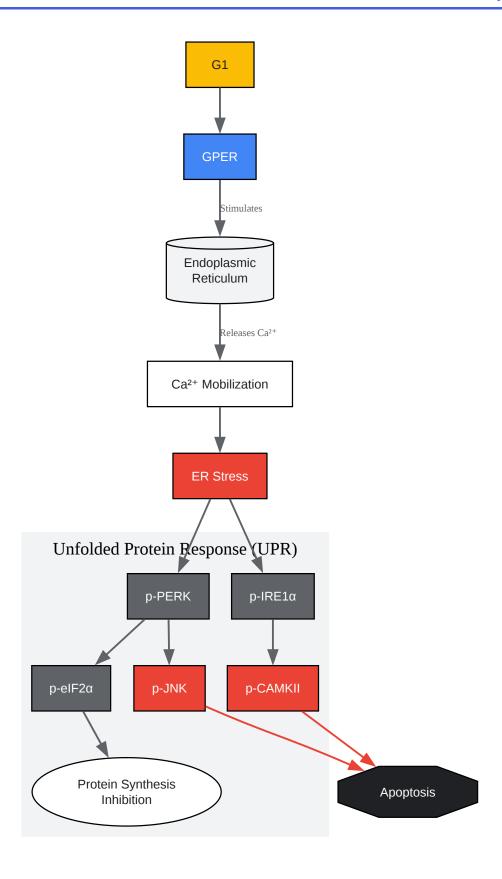
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Caption: GPER-mediated transactivation of EGFR via MMPs and HB-EGF.

ER Stress and Unfolded Protein Response (UPR)

In MCF-7 breast cancer cells, G1 induces endoplasmic reticulum (ER) stress by mobilizing intracellular calcium.[3] This activates the Unfolded Protein Response (UPR), leading to apoptosis through the PERK-JNK and IRE1α-CAMKII pro-death signaling arms.[3]





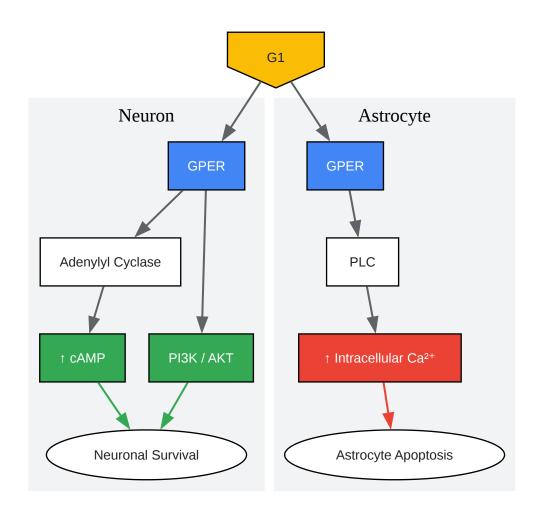
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Caption: G1-induced ER stress and UPR signaling leading to apoptosis.



Cell-Type Specific Signaling in Neural Cells

GPER activation by G1 has differential effects on neurons and astrocytes. In neurons, it promotes pro-survival pathways, whereas in astrocytes, it activates PLC, leading to a rise in intracellular calcium and subsequent apoptosis.[9]



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Caption: Differential G1-GPER signaling in neurons versus astrocytes.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the effects of G1. These are generalized methodologies and should be optimized for specific cell lines and experimental conditions.



Protocol: Cell Viability Assay (MTT-based)

This protocol assesses the effect of G1 on cell proliferation and viability.

Workflow Diagram



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Caption: Workflow for a standard MTT-based cell viability assay.

Methodology:

- Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Preparation: Prepare a 10 mM stock solution of G1 in DMSO. Serially dilute the stock solution in serum-free medium to achieve desired final concentrations (e.g., 0.1 nM to 10 μM). Include a DMSO-only vehicle control.
- Treatment: Remove the medium from the wells and replace it with 100 μL of medium containing the various concentrations of G1 or vehicle control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.



- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Western Blot for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins (e.g., ERK, AKT) following G1 treatment.[7]

Methodology:

- Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 12-24 hours. Treat cells with G1 (e.g., 1 μM) or vehicle control for various time points (e.g., 0, 10, 30, 60 minutes).[7]
- Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100-200 μ L of RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Sample Preparation: Mix 20-30 μg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
- Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate
 with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 Wash again and detect the signal using an ECL (enhanced chemiluminescence) substrate
 and an imaging system.



 Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

Conclusion

GBLD-345 (G1) is a critical pharmacological tool for investigating the diverse roles of the G Protein-Coupled Estrogen Receptor. Its high selectivity allows for the precise dissection of GPER-mediated signaling in various physiological and pathological contexts, from cancer biology to neuroscience. The activation of multiple, often cell-specific, signaling pathways such as EGFR transactivation and ER stress underscores the complexity of GPER function. The provided data and protocols serve as a foundational guide for researchers aiming to explore the therapeutic and biological potential of targeting this receptor.

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 To cite this document: BenchChem. [GBLD-345 CAS number 122479-08-7 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663753#gbld-345-cas-number-122479-08-7-properties]

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